molecular formula C15H17N5OS B6455368 2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549015-75-8

2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455368
CAS No.: 2549015-75-8
M. Wt: 315.4 g/mol
InChI Key: WAPKDUAGJQAYPS-UHFFFAOYSA-N
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Description

2-tert-Butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide, also known as 2TBIMP, is a heterocyclic compound containing two nitrogen atoms and a sulfur atom in its structure. It is a member of the imidazopyridazine family, a group of compounds that are known to have a variety of biological activities. This compound has been studied for its potential use in drug design and as a therapeutic agent.

Scientific Research Applications

2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential use in drug design and as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor activities in vitro and in vivo studies. In addition, it has been used in the synthesis of other bioactive compounds such as inhibitors of protein kinases and proteases.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is not fully understood. It is believed that the compound binds to and inhibits the activity of certain enzymes involved in the metabolism of proteins and nucleic acids. This inhibition leads to the inhibition of cell growth and proliferation, which is the basis of its anti-tumor and anti-inflammatory activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In vitro studies have shown that the compound has anti-inflammatory and anti-tumor activities. In vivo studies have also demonstrated that the compound can reduce inflammation, inhibit tumor growth, and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments include its availability, low cost, and its ability to target specific enzymes. Its limitations include its toxicity, which can be a concern when using it in high concentrations. Additionally, its mechanism of action is not fully understood, which can limit its use in certain applications.

Future Directions

For research on 2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide include exploring its potential as an anti-cancer agent, further elucidating its mechanism of action, and investigating its potential to target other enzymes. Additionally, further studies are needed to investigate the compound’s pharmacokinetics and pharmacodynamics. Finally, further studies are needed to explore the potential of this compound as a therapeutic agent and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized via a multi-step process that involves the reaction of two precursors, 2-methyl-1,3-thiazol-5-yl-imidazole and 6-carboxamide-N-methyl-1,3-thiazol-5-yl-imidazole. The reaction is carried out in the presence of anhydrous solvents and an acid catalyst. The reaction is then followed by a purification process to obtain the desired compound in a pure form.

Properties

IUPAC Name

2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-9-16-7-13(22-9)18-14(21)10-5-6-12-17-11(15(2,3)4)8-20(12)19-10/h5-8H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPKDUAGJQAYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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